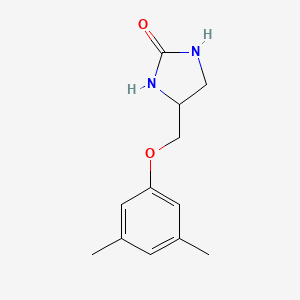
αC-Conotoxin-PrXA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
αC-Conotoxin PrXA (AlphaC-PrXA) is a conotoxin that was originally isolated from the venom of the fish-hunting Conus parius. αC-Conotoxin PrXA is a highly specific inhibitor of the neuromuscular nAChR. It potently antagonizes mouse muscle adult α1/β1/ε/δ nAChR subunits (IC50 = 1.8 nM) as well as fetal mouse muscle α1/β1/γ/δ nAChR subunits (IC50 = 3 nM). αC-Conotoxin PrXA competes with α-bungarotoxin for binding at the α/δ and α/γ nAChR subunit interfaces (with higher affinity however for the α/δ subunit interface such as α-conotoxin GI and α-conotoxin MI). The 3D structure of αC-Conotoxin PrXA is different from other conotoxins that target nAChR and it is most similar to Waglerin-1, a nAChR blocker isolated from a snake venom. αC-Conotoxin PrXA is a useful tool for investigating the structure and physiological role of nAChRs.
Wissenschaftliche Forschungsanwendungen
Novel Family of Nicotinic Acetylcholine Receptor Antagonists
αC-Conotoxin PrXA, identified from the venom of Conus parius, marks the discovery of a new family of peptides antagonizing nicotinic acetylcholine receptors (nAChRs). It competes with alpha-bungarotoxin for binding at the alpha/delta and alpha/gamma subunit interfaces of the nAChR, showing specificity for the neuromuscular nAChR. This distinct peptide family differs from other conopeptides in its structural and genetic characteristics, setting it apart as a unique research tool in neurobiology and pharmacology (Jimenéz, Olivera, & Teichert, 2007).
Aptamer Modulation of αC-Conotoxin PrXA Pharmacology
Research on αC-Conotoxin PrXA has extended into the exploration of DNA-based aptamers as neutralizing tools. Aptamers can modulate the effects of this toxin in vitro and in vivo, offering potential for treatment against envenomation and toxin-related medical conditions. These findings are significant for developing new methods in medical toxicology and venom therapy (Taiwé et al., 2019).
Functional Neutralization of Toxins by Oligonucleotides
The use of DNA aptamers in vivo has shown promise in neutralizing the toxic effects of αC-Conotoxin PrXA. This approach is being considered as a fast-acting and reliable method for toxin neutralization, providing a potential alternative to traditional treatments like donor sera in cases of envenomation (El-Aziz et al., 2017).
Eigenschaften
Molekularformel |
C160H249N43O44S2 |
|---|---|
Molekulargewicht |
3541.1 Da |
Aussehen |
White lyophilized solidPurity rate: > 95 %AA sequence: Thr-Tyr-Gly-Ile-Tyr-Asp-Ala-Lys-Pro-Hyp-Phe-Ser-Cys13-Ala-Gly-Leu-Arg-Gly-Gly-Cys20-Val-Leu-Pro-Hyp-Asn-Leu-Arg-Hyp-Lys-Phe-Lys-Glu-NH2Disulfide bonds: Cys13-Cys20Length (aa): 32 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



